2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic compound that belongs to a class of molecules known for their potential biological activities. This compound features a complex structure that includes a dimethylphenoxy group, a furan moiety, and a thiophene substituent, which contribute to its chemical properties and possible applications in medicinal chemistry.
The compound is primarily sourced from chemical suppliers like Sigma-Aldrich, which provides it as part of a collection aimed at early discovery researchers. While Sigma-Aldrich does not conduct extensive analytical testing on this compound, it is available for purchase to facilitate research in various scientific fields .
This compound can be classified under the following categories:
The synthesis of 2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions. While specific synthetic routes may vary, common methods include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed for monitoring the reaction progress and confirming product identity.
The molecular structure of 2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide can be represented using various structural formulas, including:
CC1=CC(OCC(N/N=C/C2=CC=CO2)=O)=CC(C)=C1
APLDVPMKGAETET-CXUHLZMHSA-N
These notations provide insights into the connectivity and arrangement of atoms within the molecule.
The molecular weight is approximately 272.301 g/mol, with a composition of 15 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The presence of multiple functional groups suggests potential for diverse chemical reactivity.
The compound may participate in several chemical reactions typical for acetamides and phenolic compounds:
Reactions involving this compound should be conducted under controlled conditions to avoid side reactions that could lead to undesired byproducts. Reaction kinetics can be studied using spectroscopic methods to understand the mechanisms involved.
Further studies are needed to elucidate the precise mechanisms by which this compound exerts its effects on biological systems.
Key chemical properties include:
Relevant data regarding these properties can guide researchers in handling and utilizing this compound effectively in laboratory settings.
The potential applications of 2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide include:
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8